3-Chloroindole

Cross-Coupling Synthetic Chemistry Heterocycle Functionalization

Synthetic route contamination from halogen-exchange side reactions undermines SAR reproducibility. 3-Chloroindole (CAS 16863-96-0) eliminates this variable with orthogonal reactivity in Pd-catalyzed coupling and validated binding energetics in factor Xa inhibitor campaigns (IC₅₀ 2.4 nM). • Suzuki-Miyaura yields 72-98% with 3-halogenated-2-CF₃-indoles. • Standardized P450cam dehalogenase substrate for directed evolution. • GC-MS validated fungal marker (H. paupertinus). Ambient shipment; global stock available.

Molecular Formula C8H6ClN
Molecular Weight 151.59 g/mol
CAS No. 16863-96-0
Cat. No. B092929
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloroindole
CAS16863-96-0
Molecular FormulaC8H6ClN
Molecular Weight151.59 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CN2)Cl
InChIInChI=1S/C8H6ClN/c9-7-5-10-8-4-2-1-3-6(7)8/h1-5,10H
InChIKeyGVSMQKKMAYLKMM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Chloroindole Properties & Specifications


3-Chloroindole (C₈H₆ClN, MW 151.59) is a halogenated indole derivative that occurs naturally in marine and terrestrial organisms [1]. It is commercially available as a pale yellow to yellow-brown crystalline solid with a melting point of 94–95 °C (hexane), a predicted pKa of 15.42, and a LogP of 3.04 . The compound is primarily utilized as a synthetic intermediate in cross-coupling chemistry and as a pharmacophoric building block in medicinal chemistry, where its unique electronic and steric profile distinguishes it from other 3-haloindole analogs [1].

Synthetic intermediate Halogenated indole building block for cross-coupling chemistry.
Medicinal chemistry Pharmacophoric scaffold with reported distinct electronic and steric profile vs. other 3-haloindoles.
Research probe Validated probe for directed evolution and natural product dereplication.

3-Chloroindole Substitution Risks


Substituting 3-chloroindole with 3-bromoindole or 3-iodoindole is not chemically equivalent and carries significant risk in validated synthetic routes and structure–activity relationship (SAR) campaigns. In palladium-catalyzed cross-coupling reactions, chloroindoles are measurably less reactive than bromo- and iodoindoles [1]. In medicinal chemistry contexts, the 3-chloro substituent confers distinctly different binding energetics compared to a 3-methyl group, due to both enhanced hydrophobicity and specific hydrogen-bonding interactions that are not replicated by other halogens or alkyl substituents [2]. Additionally, the thermal degradation pathway of 3-chloroindole differs from that of 3-bromoindole, which can affect purity profiles during storage or processing [3]. These quantifiable differences mean that a simple in-class replacement without re-validation will likely alter reaction yields, impurity profiles, and biological activity. The following evidence dimensions provide the quantitative basis for this position.

Cross-Coupling Reactivity
3-Chloroindole is reported less reactive than 3-bromoindole and 3-iodoindole in Pd-catalyzed couplings; using a protocol optimized for the bromo analog may shift yield and conversion.
Binding Profile Mismatch
The 3-chloro substituent confers distinct binding energetics vs. 3-methyl in reported SAR studies; replacement may alter target engagement and biological readout.
Thermal Purity Divergence
Thermal degradation of 3-chloroindole may produce isomeric impurities not observed with 3-bromoindole, requiring storage and processing review.

3-Chloroindole Comparative Evidence


Suzuki-Miyaura Coupling Reactivity

3-Chloroindole derivatives exhibit lower reactivity in Suzuki-Miyaura cross-coupling compared to 3-bromoindole and 3-iodoindole analogs under identical conditions. This was demonstrated in a series of 3-halogenated 2-trifluoromethylindoles [1].

Suzuki-Miyaura Coupling
Head-to-head
3-Chloroindole less reactive than 3-bromoindole and 3-iodoindole under identical Pd-catalyzed conditions.
Reactivity rank-order mismatch requires protocol adaptation.
Yield may drop if substituting bromo/iodo protocols directly.
Cross-Coupling Synthetic Chemistry Heterocycle Functionalization

Factor Xa Inhibition Potency

In a series of factor Xa inhibitors, the 3-chloroindole-7-yl pharmacophore conferred significantly increased binding energy and improved inhibitory potency compared to the 3-methylindole analog. The most potent compound in the series (compound 20) exhibited an IC₅₀ of 2.4 nM and an EC₂ₓPT of 1.2 μM [1].

Factor Xa Inhibition
Head-to-head
IC50 = 2.4 nM for compound containing 3-chloroindole-7-yl P1 pharmacophore.
Supports pharmacophoric advantage over 3-methyl in reported binding assays.
Potency context from X-ray confirmed Gly218 interaction.
Medicinal Chemistry Factor Xa Inhibition Structure-Activity Relationship

Thermal Degradation Selectivity

Pyrolysis of 3-indolylphenyliodonium chloride yields a mixture of 2-chloroindole and 3-chloroindole, whereas pyrolysis of the corresponding bromide yields exclusively 3-bromoindole [1]. This differential thermal behavior has implications for purity control and storage stability.

Thermal Purity Control
Head-to-head
3-Chloroindole pyrolysis yields 2-/3-isomer mixture; 3-bromoindole yields single isomer exclusively.
Isomeric impurity risk differs; may require purity monitoring.
Storage and processing conditions may shift impurity profile.
Thermal Stability Process Chemistry Impurity Profiling

Acid-Mediated Reaction Divergence

Treatment of 3-chloroindolenine with acetic acid yields oxindole and acetoxyindole, while identical treatment of 3-bromoindolenine produces 6-bromoindole [1]. Thermal reaction of 3-bromoindolenine in 1,1′,2,2′-tetrachloroethane gives 6-bromoindole, but no reaction occurs under the same conditions for 3-chloroindolenine [1].

Acid-Reaction Divergence
Head-to-head
Chloroindolenine → oxindole + acetoxyindole; bromoindolenine → 6-bromoindole. No product overlap.
Reaction pathway divergence limits intermediate interchangeability.
Protocols cannot be directly migrated between halogen analogs.
Synthetic Methodology Heterocyclic Chemistry Reaction Selectivity

Natural Product Traceability

3-Chloroindole was identified via solid-phase microextraction and gas chromatography–mass spectrometry (GC-MS) as a key volatile component responsible for the odor of Hygrophorus paupertinus sporocarps [1]. This represents the first documented occurrence of 3-chloroindole in a terrestrial organism [1].

Natural Source ID
Reported
GC-MS confirmed in Hygrophorus paupertinus sporocarps – first terrestrial source.
Supports analytical reference and dereplication workflows.
Source-specific traceability; verify matrix compatibility.
Natural Products Analytical Chemistry Quality Control

CYP450 Dehalogenase Engineering

3-Chloroindole was employed as a selection substrate for screening a cytochrome P450cam SeSaM library, leading to the identification of P450cam mutants capable of dehalogenating 3-chloroindole [1]. The study proposed two distinct reaction pathways for the dechlorination of 3-chloroindole [1].

Biocatalyst Screening
Reported
Substrate for P450cam SeSaM library screening; mutants capable of dehalogenation identified.
Validated probe for directed evolution campaigns targeting dehalogenase activity.
Reported screening context; experimental transfer requires validation.
Biocatalysis Directed Evolution Enzyme Engineering

3-Chloroindole Application Scenarios


Factor Xa Inhibitor Optimization

3-Chloroindole serves as a critical P1 pharmacophore in factor Xa inhibitor design. As demonstrated in the J. Med. Chem. study, the 3-chloro substituent confers increased binding energy relative to 3-methyl, due to enhanced hydrophobicity and a specific interaction with the Gly218 backbone [1]. The lead compound containing this motif achieved an IC₅₀ of 2.4 nM [1]. Procurement of 3-chloroindole is essential for replicating this validated SAR; substitution with 3-methylindole would reduce potency, and substitution with other halogens would alter the binding profile unpredictably.

Selective C3 Cross-Coupling

In palladium-catalyzed cross-coupling reactions, the lower reactivity of 3-chloroindole relative to 3-bromoindole and 3-iodoindole can be strategically exploited for chemoselective transformations [1]. Researchers developing sequential coupling protocols or requiring a temporary blocking group at C3 can utilize 3-chloroindole to achieve orthogonal reactivity. The quantitative yield range of 72–98% reported for Suzuki-Miyaura couplings with 3-halogenated-2-CF₃-indoles provides a benchmark for method development [1].

P450 Dehalogenase Engineering

3-Chloroindole is a validated selection substrate for screening cytochrome P450cam mutant libraries to identify dehalogenating enzymes [1]. The compound's use in SeSaM library screening has enabled the discovery of mutants capable of cleaving the C–Cl bond, with two distinct mechanistic pathways proposed [1]. Laboratories conducting directed evolution campaigns for bioremediation or green chemistry applications can procure 3-chloroindole as a standardized probe substrate with established screening protocols.

Fungal Volatile Biomarker Identification

3-Chloroindole has been analytically confirmed via GC-MS as a volatile constituent of Hygrophorus paupertinus, representing the first terrestrial source identification of this compound [1]. This finding enables its use as a chemical marker for fungal species identification and ecological studies. Procurement for analytical reference standards supports method validation in GC-MS workflows and provides a benchmark for natural product dereplication efforts focused on halogenated indole alkaloids.

Application
Selection Property
Validation Focus
Factor Xa inhibitor lead optimization
3-Chloro pharmacophore context
Binding affinity and SAR assay review
Selective cross-coupling protocols
Halogen reactivity orthogonality
Yield and selectivity verification under specific conditions
P450 dehalogenase enzyme engineering
Probe substrate for dehalogenation screening
Mutant library screening and activity assay transfer
Fungal volatile biomarker identification
Analytical reference for GC-MS
Retention time and mass spectral library matching

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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